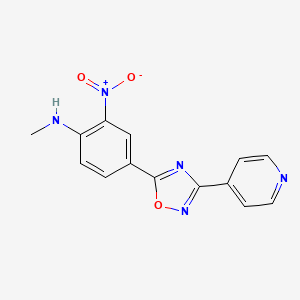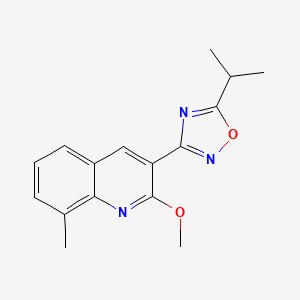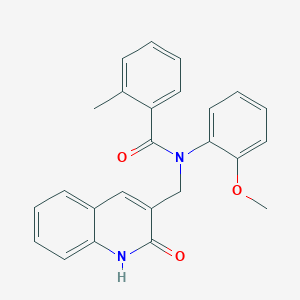
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as HMQMA and is a potential drug candidate for various diseases.
作用机制
The exact mechanism of action of HMQMA is not fully understood. However, it has been suggested that HMQMA exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, HMQMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. HMQMA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
HMQMA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, decrease glucose levels in diabetic mice, reduce inflammation in animal models of arthritis, and inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. HMQMA has also been shown to cross the blood-brain barrier and bind to amyloid plaques, which are characteristic of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using HMQMA in lab experiments is its broad range of biological activities. HMQMA has been shown to exhibit anticancer, antidiabetic, anti-inflammatory, and antimalarial activities, making it a versatile compound for various research applications. However, one of the limitations of using HMQMA is its complex synthesis method, which requires various reagents and solvents. This can make it difficult to obtain large quantities of the compound for research purposes.
未来方向
There are several future directions for the research of HMQMA. One potential direction is to investigate its use as an imaging agent for Alzheimer's disease. HMQMA has been shown to cross the blood-brain barrier and bind to amyloid plaques, making it a potential candidate for imaging studies. Another potential direction is to investigate its use in combination with other drugs for the treatment of cancer, diabetes, and malaria. HMQMA has been shown to exhibit synergistic effects with other drugs, making it a potential candidate for combination therapy. Finally, future research could focus on the optimization of the synthesis method for HMQMA to make it more accessible for research purposes.
Conclusion
In conclusion, HMQMA is a chemical compound that has gained significant attention in scientific research. Its broad range of biological activities and potential therapeutic applications make it a versatile compound for various research applications. While the exact mechanism of action of HMQMA is not fully understood, it has been shown to inhibit various enzymes and signaling pathways. HMQMA has also been shown to have various biochemical and physiological effects, including anticancer, antidiabetic, anti-inflammatory, and antimalarial activities. While there are limitations to using HMQMA in lab experiments, there are several future directions for its research, including investigating its use as an imaging agent for Alzheimer's disease and its potential use in combination therapy for various diseases.
合成方法
The synthesis of HMQMA involves a multistep process that requires various reagents and solvents. The first step involves the condensation of 2-methoxybenzaldehyde and 2-aminoacetophenone in the presence of acetic acid and ammonium acetate to form 2-methoxy-N-(2-oxo-2-phenylethyl)aniline. The second step involves the reaction of 2-methoxy-N-(2-oxo-2-phenylethyl)aniline with 2-hydroxy-3-formylquinoline in the presence of glacial acetic acid and sodium acetate to form HMQMA. The final product is obtained after purification by column chromatography.
科学研究应用
HMQMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, anti-inflammatory, and antimalarial activities. HMQMA has also been investigated for its potential use as an imaging agent for Alzheimer's disease.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-9-3-5-11-20(17)25(29)27(22-13-7-8-14-23(22)30-2)16-19-15-18-10-4-6-12-21(18)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJHAMNWGBTKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
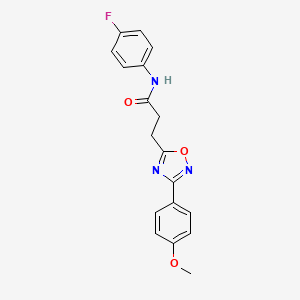
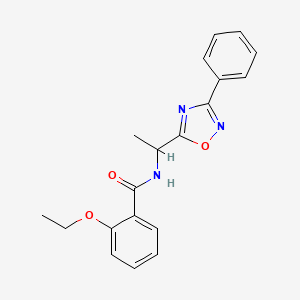
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
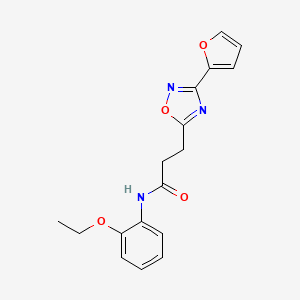
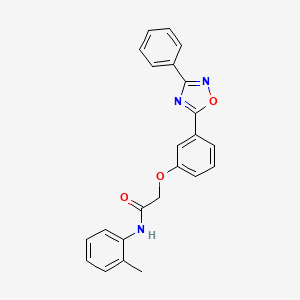

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
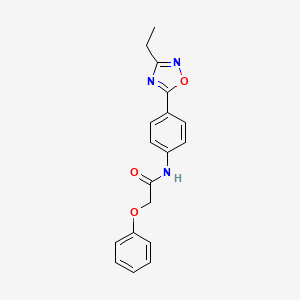

![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
